molecular formula C18H12F3NO4S B2414950 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 1797547-05-7

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2414950
CAS RN: 1797547-05-7
M. Wt: 395.35
InChI Key: DCOCUHPPHBQKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide, also known as FTBMT, is a synthetic compound that has shown promising results in scientific research. It belongs to the class of benzamide derivatives and has been studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Reactivity

Chemical Synthesis and Reactivity Patterns : Research has highlighted the reactivity of similar furan and thiophene derivatives in the context of chemical synthesis. For instance, studies have shown how furan derivatives can be involved in reactions leading to the formation of diverse organic structures. Specifically, the reactions of diphenyl(phenylethynyl)selenonium salts with active methylene compounds and amides have been explored, demonstrating the potential for creating complex organic molecules, including furan derivatives through intermediary selenuranes, which were isolated as reaction intermediates (Kataoka et al., 1998). Similarly, the synthesis of 5,6-dihydrothieno(and furo)pyrimidines bearing an active methine group at the 4-position indicates the utility of furan and thiophene compounds in generating heterocyclic structures (Maruoka et al., 2001).

Antimicrobial and Antipathogenic Activities

Antimicrobial and Anti-Pathogenic Properties : Studies have identified the antimicrobial potential of acylthioureas, including derivatives that might share structural similarities with N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide. These compounds have been found to significantly inhibit the growth of pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their ability to form biofilms (Limban et al., 2011). This suggests a potential application of such compounds in developing novel antimicrobial agents with antibiofilm properties.

Material Science Applications

Corrosion Inhibition : The synthesis and characterization of furan-based compounds have implications in materials science, particularly in the field of corrosion inhibition. A study has explored the chemical modification at the surface and corrosion inhibition response of semicarbazones on carbon steel in HCl medium, revealing that certain furan derivatives exhibit high inhibition efficiency, providing insights into their potential as corrosion inhibitors for industrial applications (Palayoor et al., 2017).

properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO4S/c19-18(20,21)26-12-5-3-11(4-6-12)17(24)22-10-13-7-8-15(27-13)16(23)14-2-1-9-25-14/h1-9H,10H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOCUHPPHBQKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.